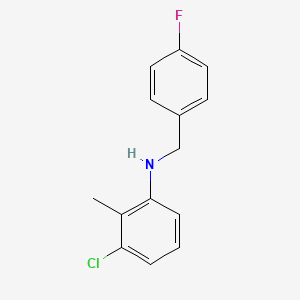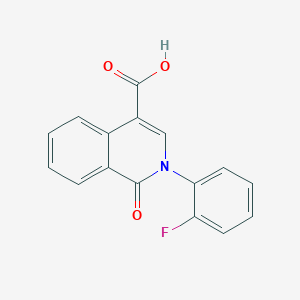![molecular formula C17H27ClN2Si B1345285 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-17-4](/img/structure/B1345285.png)
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, or CMTP, is an organosilicon compound that has been extensively studied in recent years due to its potential applications in the synthesis of pharmaceuticals and other important compounds. CMTP has a unique structure that makes it an ideal starting material for a variety of chemical reactions, making it an attractive choice for synthetic chemists.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have extensively used derivatives similar to 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine for the synthesis of various heterocyclic compounds. For instance, the efficient synthesis of 4-substituted 7-azaindole derivatives is possible through simple nucleophilic displacement reactions, demonstrating the versatility of pyrrolopyridine derivatives as building blocks in organic synthesis (Figueroa‐Pérez et al., 2006). Additionally, the nitration of triisopropylsilyl-protected pyrroles, a process somewhat related to the chemical manipulation of the mentioned compound, has been studied for the generation of nitro-substituted products, showcasing the chemical reactivity and potential for further functionalization (Kennedy et al., 2006).
Investigation of Photophysical Properties
The effect of substituents on the photophysical properties of pyrazolopyridine derivatives has been explored, highlighting the potential for using such compounds in the development of new materials with specific optical properties. Research in this area has led to the synthesis of fluorescent pyrazolopyridine annulated heterocycles, suggesting applications in materials science and molecular engineering (Patil et al., 2011).
Electronic Structure Analysis
A detailed experimental charge density distribution study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, which shares a similar structural motif with the compound of interest, provides insight into its electronic structure and intermolecular interactions. This research could be foundational for understanding the chemical reactivity and bonding characteristics of related compounds (Hazra et al., 2012).
Application in Corrosion Inhibition
Although not directly related to the exact compound , research on pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments suggests the broader applicability of pyrrolopyridine compounds in industrial settings. This underscores the potential for these compounds to be synthesized and modified for specific applications beyond pharmaceuticals and organic synthesis (Dandia et al., 2013).
Mécanisme D'action
Target of Action
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the aid of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .
Result of Action
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Propriétés
IUPAC Name |
(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROJOCZSCMOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640165 | |
| Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942920-17-4 | |
| Record name | 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
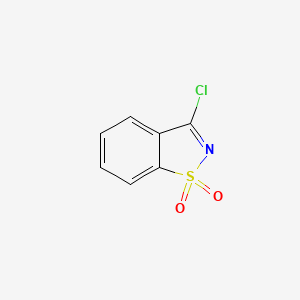
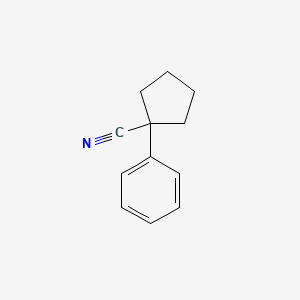
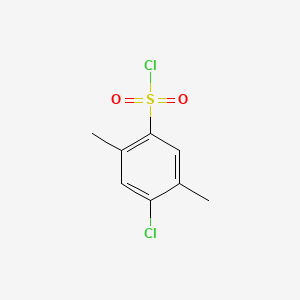
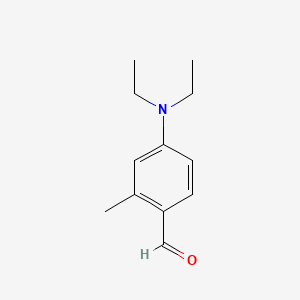
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
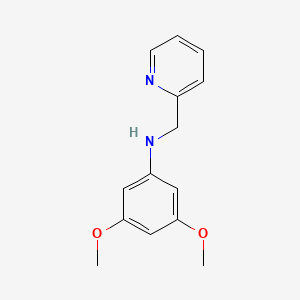

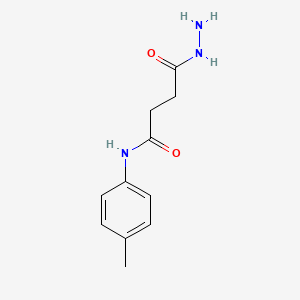

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)
